molecular formula C12H13NO B1657598 1-(Aminomethyl)-7-methoxynaphthalene CAS No. 57382-45-3

1-(Aminomethyl)-7-methoxynaphthalene

Cat. No.: B1657598
CAS No.: 57382-45-3
M. Wt: 187.24
InChI Key: PSVMXSOXLADCMI-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-7-methoxynaphthalene is a naphthalene derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 1-position and a methoxy (-OCH₃) group at the 7-position. This compound belongs to a broader class of substituted naphthalenes, which are widely studied for their diverse chemical and biological properties.

Properties

CAS No.

57382-45-3

Molecular Formula

C12H13NO

Molecular Weight

187.24

IUPAC Name

(7-methoxynaphthalen-1-yl)methanamine

InChI

InChI=1S/C12H13NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,8,13H2,1H3

InChI Key

PSVMXSOXLADCMI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC=C2CN)C=C1

Canonical SMILES

COC1=CC2=C(C=CC=C2CN)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 1-(Aminomethyl)-7-methoxynaphthalene, highlighting differences in substituents, molecular weight, and reported activities:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
This compound 1-CH₂NH₂, 7-OCH₃ 187.24 (calc.) Potential bioactivity (inferred from analogues) -
1-Bromo-7-methoxynaphthalene 1-Br, 7-OCH₃ 237.09 Synthetic intermediate; halogen reactivity
(4-Chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone 1-(4-Cl-C₆H₄CO-), 2-OH, 7-OCH₃ 326.76 Crystallographic studies; regioselective synthesis
1-Amidoalkyl-2-naphthols 1-NH-C(O)-R, 2-OH Variable Anti-inflammatory, antibacterial activities
1-(2-Chloroethyl)-7-methoxynaphthalene 1-CH₂CH₂Cl, 7-OCH₃ 210.68 NMR-characterized intermediate in drug synthesis

Electronic and Reactivity Comparisons

  • Electron-Donating vs. This contrasts with electron-withdrawing groups like bromo (-Br) in 1-Bromo-7-methoxynaphthalene, which reduce ring reactivity toward electrophiles . The aminomethyl (-CH₂NH₂) group is moderately electron-donating and nucleophilic, enabling participation in Schiff base formation or coordination chemistry. This differs from the chloroethyl (-CH₂CH₂Cl) group in 1-(2-Chloroethyl)-7-methoxynaphthalene, which is a leaving group in nucleophilic substitution reactions .
  • This property may improve solubility in polar solvents and influence interactions with biological macromolecules .

Preparation Methods

Stepwise Reaction Protocol

  • Reduction to Alcohol Intermediate

    • Substrate : 7-methoxy-1-naphthyl acetate
    • Reagents : Sodium borohydride (NaBH₄), ethanol/water solvent system
    • Conditions : 70–90°C, 1–5 molar equivalents of NaBH₄
    • Outcome : 7-methoxy-1-naphthylethanol (yield: ~80%).
  • Sulfonylation with Methanesulfonyl Chloride

    • Reagents : Methanesulfonyl chloride, methylene dichloride, triethylamine
    • Conditions : −10 to 10°C, 2–4 hours
    • Outcome : 7-methoxy-1-naphthylethyl methanesulfonate (yield: ~90%).
  • Nucleophilic Substitution with Potassium Phthalimide

    • Reagents : Potassium phthalimide, N,N-dimethylformamide (DMF)
    • Conditions : 75°C, 14 hours
    • Outcome : 7-methoxy-1-(N-phthalimidoethyl)naphthalene (yield: 76%).
  • Hydrolysis to Final Amine

    • Reagents : NaOH, ethanol/water
    • Conditions : Reflux, 14 hours
    • Outcome : 1-(Aminomethyl)-7-methoxynaphthalene (yield: 80%, purity: 98.5%).

Advantages of This Route

  • Safety : Avoids hazardous reagents like lithium aluminum hydride (LiAlH₄).
  • Scalability : Uses ethanol/water and DMF, which are cost-effective and environmentally benign compared to benzene-based solvents.
  • Yield Optimization : Sequential purification steps ensure minimal impurities, critical for pharmaceutical intermediates.

Alternative Synthesis via Acetonitrile Intermediate

European Patent EP1564205B1 describes a divergent approach starting with 7-methoxy-1-tetralone , bypassing the acetate ester intermediate.

Key Reaction Stages

  • Cyanation and Dehydrogenation

    • Reagents : Lithium cyanide (LiCN), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
    • Conditions : Toluene/xylene reflux, 50–90°C
    • Outcome : (7-Methoxy-1-naphthyl)acetonitrile (yield: ~76%).
  • Reduction and Acetylation

    • Reduction Step : Catalytic hydrogenation (e.g., 5% Pd/C)
    • Acetylation : Acetic anhydride coupling
    • Outcome : Agomelatine precursor.

Limitations and Comparisons

Parameter Sodium Borohydride Method Acetonitrile Method
Starting Material 7-Methoxy-1-naphthyl acetate 7-Methoxy-1-tetralone
Catalyst None Pd/C (5%)
Solvent Ethanol/water, DMF Toluene/xylene
Yield 80% (final step) ~76% (intermediate)
Purity >98.5% Requires recrystallization

While the acetonitrile route offers a shorter pathway, its reliance on palladium catalysts and aromatic solvents raises costs and environmental concerns.

Physical and Analytical Properties

Critical data for quality control and characterization:

Property Value Source
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.211 g/mol
Boiling Point 341.4°C (760 mmHg)
Flash Point 177.5°C
Density 1.156 g/cm³

Comparative Analysis of Synthetic Strategies

Cost and Environmental Impact

  • Sodium Borohydride Method :

    • Pros : Ethanol/water solvents are biodegradable; NaBH₄ is less toxic than LiAlH₄.
    • Cons : Requires excess NaBH₄ (2–5 equivalents).
  • Acetonitrile Method :

    • Pros : Fewer steps; avoids ester hydrolysis.
    • Cons : Uses non-polar solvents (toluene) and expensive catalysts.

Industrial Viability

The sodium borohydride route is preferred for large-scale production due to:

  • Low-Cost Reagents : Ethanol and NaBH₄ are commercially affordable.
  • High Purity : Final product exceeds 98.5% without chromatography.
  • Regulatory Compliance : Avoids hazardous reagents, aligning with green chemistry principles.

Q & A

Q. How should researchers mitigate batch-to-batch variability in toxicological studies?

  • Answer : Implement quality control (QC) protocols: (1) NMR purity verification, (2) endotoxin testing (<0.1 EU/mg), and (3) stability-indicating HPLC methods. Use reference standards (e.g., NIST-traceable) for interlaboratory calibration .

Data Interpretation and Gaps

Q. Why are human epidemiological data scarce for this compound, and how can researchers address this?

  • Answer : Limited environmental monitoring and biomonitoring (e.g., urine metabolites) hinder exposure assessment. Collaborative studies using targeted metabolomics (LC-MS/MS) in occupational cohorts (e.g., chemical manufacturing workers) can fill this gap .

Q. What biomarkers are validated for detecting early-stage toxicity in mammalian systems?

  • Answer : Urinary 8-hydroxy-2′-deoxyguanosine (8-OHdG) for oxidative DNA damage and serum glutathione peroxidase (GPx) activity for antioxidant response. Tissue-specific biomarkers (e.g., hepatic ALT/AST) require correlation with histopathology .

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